Cct196969

Catalog No.
S548105
CAS No.
1163719-56-9
M.F
C27H24FN7O3
M. Wt
513.52
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cct196969

CAS Number

1163719-56-9

Product Name

Cct196969

IUPAC Name

1-(5-tert-butyl-2-phenylpyrazol-3-yl)-3-[2-fluoro-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea

Molecular Formula

C27H24FN7O3

Molecular Weight

513.52

InChI

InChI=1S/C27H24FN7O3/c1-27(2,3)21-14-22(35(34-21)16-7-5-4-6-8-16)32-26(37)31-19-10-9-17(13-18(19)28)38-20-11-12-29-25-24(20)30-15-23(36)33-25/h4-15H,1-3H3,(H,29,33,36)(H2,31,32,37)

InChI Key

KYYKGSDLXXKQCR-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C(=NC=C3)NC(=O)C=N4)F)C5=CC=CC=C5

Solubility

Soluble in DMSO, not in water

Synonyms

CCT196969; CCT-196969; CCT 196969.

Description

The exact mass of the compound Cct196969 is 513.19247 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of Multiple Signaling Pathways

  • Pan-RAF and SRC Family Kinase (SFK) Inhibitor: Unlike some BRAF inhibitors that only target specific mutations, CCT196969 acts as a pan-RAF inhibitor. This means it can target multiple proteins in the RAF family, including BRAF, CRAF, and RAF kinases, along with kinases in the SRC family []. This broader targeting strategy disrupts various cellular signaling pathways crucial for melanoma cell growth and survival [].

Effectiveness Against BRAF-Mutated Melanoma

  • Targeting Mutant BRAF: Mutations in the BRAF gene are prevalent in melanoma. CCT196969 demonstrates efficacy against melanoma cell lines harboring BRAF mutations, particularly BRAF V600E, a common mutation []. Studies show it inhibits BRAF activity at a lower concentration compared to other RAF kinases [].

Potential to Overcome BRAF Inhibitor Resistance

  • Overcoming Resistance: Melanoma can develop resistance to BRAF inhibitor therapy. Research suggests CCT196969 may be effective against BRAF inhibitor-resistant melanoma cells []. It achieves this by targeting additional signaling pathways besides the MAPK pathway typically targeted by BRAF inhibitors [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.2

Exact Mass

513.19247

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Girotti MR, Lopes F, Preece N, Niculescu-Duvaz D, Zambon A, Davies L, Whittaker S, Saturno G, Viros A, Pedersen M, Suijkerbuijk BM, Menard D, McLeary R, Johnson L, Fish L, Ejiama S, Sanchez-Laorden B, Hohloch J, Carragher N, Macleod K, Ashton G, Marusiak AA, Fusi A, Brognard J, Frame M, Lorigan P, Marais R, Springer C. Paradox-breaking RAF inhibitors that also target SRC are effective in drug-resistant BRAF mutant melanoma. Cancer Cell. 2015 Jan 12;27(1):85-96. doi: 10.1016/j.ccell.2014.11.006. Epub 2014 Dec 11. PubMed PMID: 25500121; PubMed Central PMCID: PMC4297292.

Explore Compound Types